molecular formula C16H19N5O2S2 B10999896 N-[(1S)-1-Benzyl-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-thiomorpholinecarboxamide

N-[(1S)-1-Benzyl-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-thiomorpholinecarboxamide

Cat. No.: B10999896
M. Wt: 377.5 g/mol
InChI Key: NADYPNVHBMGXDI-ZDUSSCGKSA-N
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Description

N-[(1S)-1-Benzyl-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-thiomorpholinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a thiomorpholine ring, and a benzyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-Benzyl-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-thiomorpholinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Thiomorpholine Ring: This step involves the cyclization of an appropriate amine with a dihaloalkane.

    Coupling Reactions: The final step involves coupling the thiadiazole and thiomorpholine intermediates using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-Benzyl-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-thiomorpholinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N-[(1S)-1-Benzyl-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-thiomorpholinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1S)-1-Benzyl-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-thiomorpholinecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with metal ions, potentially inhibiting metalloenzymes. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the thiomorpholine ring can interact with various functional groups through hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-Benzyl-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-morpholinecarboxamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    N-[(1S)-1-Benzyl-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-piperidinecarboxamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in N-[(1S)-1-Benzyl-2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-thiomorpholinecarboxamide imparts unique chemical properties, such as increased stability and specific binding interactions, which may not be observed in its analogs with different ring structures.

Properties

Molecular Formula

C16H19N5O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(2S)-1-oxo-3-phenyl-1-(1,3,4-thiadiazol-2-ylamino)propan-2-yl]thiomorpholine-4-carboxamide

InChI

InChI=1S/C16H19N5O2S2/c22-14(19-15-20-17-11-25-15)13(10-12-4-2-1-3-5-12)18-16(23)21-6-8-24-9-7-21/h1-5,11,13H,6-10H2,(H,18,23)(H,19,20,22)/t13-/m0/s1

InChI Key

NADYPNVHBMGXDI-ZDUSSCGKSA-N

Isomeric SMILES

C1CSCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NN=CS3

Canonical SMILES

C1CSCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NN=CS3

Origin of Product

United States

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